4-(3,4-ジクロロフェニル)ベンズアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

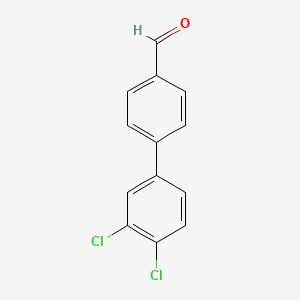

4-(3,4-Dichlorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various chemical syntheses and industrial processes.

科学的研究の応用

4-(3,4-Dichlorophenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

準備方法

Synthetic Routes and Reaction Conditions: 4-(3,4-Dichlorophenyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-(3,4-dichlorophenyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of 4-(3,4-Dichlorophenyl)benzaldehyde often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of biphenyl followed by formylation to introduce the aldehyde group.

Types of Reactions:

Oxidation: 4-(3,4-Dichlorophenyl)benzaldehyde can undergo further oxidation to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.

Substitution: Halogenating agents, catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: 4-(3,4-Dichlorophenyl)benzoic acid.

Reduction: 4-(3,4-Dichlorophenyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

作用機序

The mechanism of action of 4-(3,4-Dichlorophenyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to antimicrobial effects.

類似化合物との比較

3,4-Dichlorobenzaldehyde: Similar structure but lacks the additional phenyl ring.

4-(2,3-Dichlorophenyl)benzaldehyde: Similar structure with chlorine atoms at different positions.

4-(3,4-Dichlorophenyl)acetaldehyde: Similar structure with an acetaldehyde group instead of a benzaldehyde group.

生物活性

4-(3,4-Dichlorophenyl)benzaldehyde, a dichloro derivative of benzaldehyde, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-(3,4-Dichlorophenyl)benzaldehyde is characterized by a benzene ring with a formyl group (CHO) and two chlorine substituents on the phenyl ring. Its chemical formula is C13H8Cl2O, and it has a molecular weight of 267.1 g/mol. The presence of chlorine atoms enhances its reactivity compared to unsubstituted benzaldehyde derivatives.

1. Antimicrobial Activity

Preliminary studies suggest that 4-(3,4-Dichlorophenyl)benzaldehyde exhibits significant antimicrobial properties. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. Notably, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 mM (850 μg/mL) |

| Bacillus anthracis | 10.0 mM (1060 μg/mL) |

| Pantoea conspicua | 10.0 mM (1060 μg/mL) |

| Citrobacter youngae | 10.0 mM (1060 μg/mL) |

These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria, potentially serving as a basis for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of 4-(3,4-Dichlorophenyl)benzaldehyde has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. For instance:

- Cell Line Studies : In vitro tests demonstrated that concentrations as low as 25 μM could significantly reduce cell viability in MCF-7 breast cancer cells.

- Animal Model Studies : In vivo experiments showed that treatment with this compound suppressed tumor growth in mice bearing xenografts derived from human cancer cells.

The underlying mechanisms may involve modulation of key signaling pathways associated with cell survival and apoptosis .

The biological activity of 4-(3,4-Dichlorophenyl)benzaldehyde is attributed to its interaction with various cellular targets:

- Cell Membrane Disruption : The compound may alter membrane permeability in bacteria, enhancing the efficacy of antibiotics when used in combination therapy.

- Enzyme Modulation : It has been suggested that the compound can interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially leading to the formation of reactive intermediates that can damage cellular components .

Case Studies

Several case studies have highlighted the biological effects of 4-(3,4-Dichlorophenyl)benzaldehyde:

- Study on Antimicrobial Efficacy : A study published in PMC evaluated the antibacterial effects against Staphylococcus aureus and found that subinhibitory concentrations increased the effectiveness of fluoroquinolone antibiotics like norfloxacin and ciprofloxacin .

- Anticancer Research : Another investigation focused on its effects on MCF-7 cells, revealing that treatment resulted in significant apoptosis as measured by flow cytometry assays .

特性

IUPAC Name |

4-(3,4-dichlorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFFUMDRNYYSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374195 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-78-5 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。